molecular formula C12H17N3O2 B14905835 n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide

n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide

Cat. No.: B14905835
M. Wt: 235.28 g/mol
InChI Key: AHZOOBBSBCMORW-UHFFFAOYSA-N
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Description

n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C12H17N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide typically involves the reaction of 2-ethylphenylamine with a carbamoylating agent under controlled conditions. One common method is the reaction of 2-ethylphenylamine with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • n-Carbamoyl-2-((2-methylphenyl)amino)propanamide
  • n-Carbamoyl-2-((2-fluorophenyl)amino)propanamide
  • n-Carbamoyl-2-((2-chlorophenyl)amino)propanamide

Uniqueness

n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-carbamoyl-2-(2-ethylanilino)propanamide

InChI

InChI=1S/C12H17N3O2/c1-3-9-6-4-5-7-10(9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17)

InChI Key

AHZOOBBSBCMORW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(C)C(=O)NC(=O)N

Origin of Product

United States

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